Home > Products > Screening Compounds P126155 > Zoticasone propionate
Zoticasone propionate -

Zoticasone propionate

Catalog Number: EVT-10989818
CAS Number:
Molecular Formula: C28H34F2O7S
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoticasone propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly prescribed for conditions such as asthma, allergic rhinitis, and various skin disorders. As a member of the corticosteroid class, Zoticasone propionate mimics the effects of hormones produced by the adrenal glands, which play a crucial role in regulating inflammation and immune responses.

Source

Zoticasone propionate is synthesized in laboratories and is not derived from natural sources. Its development was aimed at creating a more effective treatment option with fewer side effects compared to other corticosteroids.

Classification

Zoticasone propionate falls under the category of synthetic corticosteroids. It is classified based on its chemical structure and pharmacological activity, which includes anti-inflammatory, antipruritic (itch relief), and vasoconstrictive properties.

Synthesis Analysis

Methods

The synthesis of Zoticasone propionate typically involves several steps, utilizing organic chemistry techniques to construct its complex molecular structure.

  1. Starting Materials: The synthesis begins with readily available steroid precursors.
  2. Reactions: Key reactions include:
    • Hydroxylation: Introducing hydroxyl groups to increase solubility.
    • Halogenation: Adding halogen atoms to enhance anti-inflammatory properties.
    • Esterification: Forming the propionate ester to improve pharmacokinetic profiles.

Technical Details

The synthesis process can be optimized through various methods such as:

  • Refluxing: Heating reactions under reflux to ensure complete conversion of starting materials.
  • Chromatography: Purifying intermediates and final products using techniques like high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Zoticasone propionate has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is C22H29ClF3O5C_{22}H_{29}ClF_{3}O_{5}.

Data

  • Molecular Weight: 452.91 g/mol
  • Molecular Geometry: The compound exhibits a three-dimensional conformation that is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Zoticasone propionate undergoes various chemical reactions that are essential for its activation and metabolism in the body:

  1. Metabolic Hydrolysis: In vivo, Zoticasone propionate can be hydrolyzed to release active metabolites.
  2. Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate for detoxification and excretion.

Technical Details

The stability of Zoticasone propionate under physiological conditions allows it to maintain efficacy while minimizing degradation, which is critical for therapeutic applications.

Mechanism of Action

Process

Zoticasone propionate exerts its effects by binding to glucocorticoid receptors in target tissues. This interaction leads to:

  1. Gene Regulation: Activation or repression of genes involved in inflammatory processes.
  2. Inhibition of Cytokine Production: Reducing the synthesis of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.

Data

Research indicates that Zoticasone propionate's potency is significantly higher than that of some other corticosteroids, allowing for lower dosages and reduced side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The pH of solutions can vary depending on formulation but generally remains within a neutral range.
Applications

Scientific Uses

Zoticasone propionate is utilized in various clinical settings:

  • Respiratory Disorders: Used as an inhaled corticosteroid for managing asthma and chronic obstructive pulmonary disease (COPD).
  • Dermatological Treatments: Applied topically for conditions like eczema and psoriasis due to its anti-inflammatory properties.
  • Allergic Conditions: Effective in treating allergic rhinitis through nasal sprays that reduce inflammation in nasal passages.

This compound represents a significant advancement in corticosteroid therapy, providing effective treatment options while minimizing adverse effects associated with traditional corticosteroids.

Molecular Design Rationale and Synthetic Chemistry

Strategic Fluorination Patterns for Enhanced Glucocorticoid Receptor Affinity

The therapeutic efficacy of fluticasone propionate is fundamentally linked to its strategic fluorine substitutions at the 6α and 9α positions of the androstane nucleus. These modifications induce profound electronic and steric effects that amplify glucocorticoid receptor (GR) binding affinity. The 9α-fluorine atom enhances the acidity of the adjacent 11β-hydroxyl group (pK~a~ reduction from ~12.4 to ~11.6), strengthening its hydrogen-bonding interaction with Asn564 in the GR ligand-binding domain [9] [10]. This single substitution confers an 8-10-fold increase in receptor binding potency compared to non-fluorinated analogues [9]. Concurrently, the 6α-fluorine atom optimizes the steroid’s three-dimensional orientation within the hydrophobic receptor pocket, contributing an additional 1.5-2-fold binding enhancement and mitigating mineralocorticoid side effects observed in earlier glucocorticoids [9] [5].

The fluoromethylthioester moiety at C17 represents another critical fluorination strategy. Nuclear magnetic resonance (NMR) studies reveal that the fluorine atoms in the –SCH~2~F group engage in favorable electrostatic interactions with Gln570 and Arg611 residues of the GR. This configuration results in a relative receptor affinity (RRA) of 1,775 (dexamethasone = 100), surpassing earlier glucocorticoids like budesonide (RRA = 855) [5] [9]. The collective fluorination pattern yields a synergistic effect, positioning fluticasone propionate among the most potent topical glucocorticoids developed.

Table 1: Impact of Fluorination on Glucocorticoid Receptor Binding

Structural ModificationReceptor Affinity (RRA)Contributing Mechanism
9α-Fluorine substitution7-10× increase vs. non-FEnhanced 11β-OH acidity → stronger H-bond with Asn564
6α-Fluorine addition1.5-2× increaseOptimal hydrophobic packing in GR pocket
C17 fluoromethylthioesterKey contributor to RRA=1775Electrostatic interactions with Gln570/Arg611
Trifluorinated designHighest RRA among clinical GCsSynergistic electronic and steric optimization

17β-Carboxylate Esterification as a Pharmacokinetic Optimization Strategy

Fluticasone propionate’s 17β-carbothioate esterification represents a landmark prodrug strategy designed to maximize topical activity while minimizing systemic exposure. Unlike traditional corticosteroids with hydroxyl groups at C17, fluticasone incorporates a thioester linkage connected to a fluoromethyl group (–SCOCH~2~CH~3~ at C17, with –SCH~2~F at C17’) [9] [10]. This modification achieves two pivotal objectives:

  • Lipophilicity Enhancement: The thioester increases the calculated logP value to ~3.8 (vs. ~2.2 for dexamethasone), significantly improving membrane permeability and lung tissue retention. Human in vitro studies demonstrate that fluticasone propionate exhibits prolonged lung tissue binding, with only 30% eluted after 24 hours compared to >80% for budesonide [5] [9].
  • Hepatic Deactivation Pathway: The ester serves as a metabolic "soft spot." Following absorption into systemic circulation, hepatic carboxylesterases rapidly hydrolyze the thioester to generate fluticasone propionate’s inactive 17β-carboxylic acid metabolite (M1; K~i~ > 1,000 nM for GR) [8] [9]. This first-pass metabolism results in oral bioavailability of <1% – a stark contrast to beclomethasone dipropionate (~40%) [3] [8].

The propionate ester at C17 further optimizes receptor binding kinetics. Molecular dynamics simulations indicate that the propionyl group fills a hydrophobic cleft near Met604 and Phe623 residues, contributing to a dissociation half-life (t~½~ = 291 minutes) that exceeds dexamethasone (t~½~ = 82 minutes) [5] [9]. This extended receptor occupancy underlies the drug’s prolonged anti-inflammatory effects despite rapid plasma clearance.

Table 2: Pharmacokinetic Impact of 17β-Carbothioate Esterification

ParameterFluticasone PropionateNon-Esterified Analogues
Calculated logP3.81.5–2.5
Plasma protein binding91%60–75%
Oral bioavailability<1%10–40%
Primary metabolite17β-carboxylic acid (M1)6β-hydroxy derivatives
GR dissociation t~½~291 min<100 min

Stereochemical Optimization at Critical Chiral Centers

Fluticasone propionate’s therapeutic superiority stems from meticulous stereochemical control at four chiral centers (C6, C9, C16, C17), each influencing receptor binding, metabolic stability, and tissue selectivity. The 6α-fluorine configuration imposes a trans-diaxial orientation relative to the 9α-fluorine, inducing a conformational shift that stabilizes the steroid A-ring in the GR-compatible 1α,2β-half-chair conformation [9] [7]. The 9α-fluorine’s β-orientation is non-negotiable for potency; enantiomeric inversion at C9 reduces GR affinity by >99% due to steric clash with Leu753 and Phe778 [9].

The C16 methyl group exists exclusively in the α-configuration, projecting into a hydrophobic subpocket lined by Ile747 and Met604. This stereospecific placement increases binding affinity by ~30% compared to 16β-methyl isomers while sterically blocking 16-hydroxylation – a common deactivation pathway for corticosteroids like dexamethasone [9]. At C17, the S-configuration of the thioester linkage enables optimal van der Waals contacts with Trp600, whereas the R-enantiomer exhibits a 200-fold affinity reduction [7] [9].

Synthetic routes to fluticasone propionate enforce stereochemical precision through enantioselective catalysis. The pivotal step involves oxidative cleavage of a 21-hydroxypregnan-20-one intermediate using periodic acid/THF, yielding a C17-carboxylic acid precursor. Subsequent 17α-propionylation employs N,N’-carbonyldiimidazole (CDI) activation under anhydrous conditions to prevent epimerization [1] [9]. The final thioesterification with fluoromethyl iodide proceeds with >99% stereoretention at C17, as confirmed by chiral HPLC [1] [9].

Table 3: Stereochemical Requirements at Chiral Centers

Chiral CenterConfigurationFunctional RoleConsequence of Inversion
C6α-FStabilizes A-ring half-chair conformation5-fold ↓ GR binding
C9α-FEnhances 11β-OH acidity; H-bonds Asn564>99% ↓ activity
C16α-CH~3~Blocks 16-hydroxylation; hydrophobic packingAltered metabolism; ↓ t~½~
C17S-thioesterOptimal van der Waals contacts with Trp600200-fold ↓ affinity

Biotransformation Considerations in Prodrug Design

Fluticasone propionate exemplifies a prodrug engineered for tissue-activated persistence and systemic deactivation. Its biotransformation involves two competing pathways:

  • Hepatic Inactivation: The dominant route (>95%) involves cytochrome P450 3A4 (CYP3A4)-mediated hydrolysis of the C17 thioester to the 17β-carboxylic acid metabolite (M1). In vitro studies with human liver microsomes confirm M1 formation follows Michaelis-Menten kinetics (K~m~ = 5 µM; V~max~ = 32 pmol/min/mg), with ketoconazole inhibiting >94% of activity [8]. M1 exhibits negligible GR binding (K~d~ > 1,000 nM) and undergoes rapid renal excretion [8] [3].
  • Target Tissue Retention: In lung epithelium, the absence of significant CYP3A activity allows intact fluticasone propionate to accumulate. Slow ester hydrolysis by airway-specific hydrolases generates low levels of the intermediate 17β-hydroxythioester, which retains moderate GR affinity (K~d~ = 8.2 nM) and contributes to sustained local effects [9] [5].

The prodrug’s design incorporates barriers to alternative metabolic pathways. Fluorination at C6 and C9 blocks 6β-hydroxylation (a major pathway for budesonide), while the C16α-methyl group impedes 16-hydroxylation. Consequently, >99% of systemic exposure represents either intact prodrug or M1, avoiding complex reactive metabolites [8] [9]. Drug-drug interaction studies confirm that fluticasone propionate neither inhibits nor induces CYP enzymes, attributable to its near-complete hepatic extraction ratio (>0.99) [3] [8].

Schematic: Biotransformation Pathways

Lung Tissue:  Fluticasone Propionate (active)  ⇩ (slow hydrolysis)  17β-Hydroxythioester (moderately active)  ⇩   17β-Carboxylic Acid (inactive)  Systemic Circulation/Liver:  Fluticasone Propionate  ⇩ (CYP3A4-mediated)  17β-Carboxylic Acid (M1, inactive) → Renal Excretion  

Properties

Product Name

Zoticasone propionate

IUPAC Name

[6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxooxolan-3-yl)sulfanylcarbonyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C28H34F2O7S

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C28H34F2O7S/c1-5-22(33)37-28(24(35)38-20-7-9-36-23(20)34)14(2)10-16-17-12-19(29)18-11-15(31)6-8-25(18,3)27(17,30)21(32)13-26(16,28)4/h6,8,11,14,16-17,19-21,32H,5,7,9-10,12-13H2,1-4H3

InChI Key

POTREZAYKLAUSX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC5CCOC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.